molecular formula C23H28Cl2O5 B1670460 Dichlorisone acetate CAS No. 79-61-8

Dichlorisone acetate

Cat. No.: B1670460
CAS No.: 79-61-8
M. Wt: 455.4 g/mol
InChI Key: YNNURTVKPVJVEI-HHZWQIATSA-N
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Description

Dichlorisone acetate is a synthetic glucocorticoid corticosteroid used primarily as an anti-inflammatory agent. It is a white or off-white crystalline solid that is stable at room temperature. This compound is commonly used in the treatment of skin inflammation, allergic diseases, and certain immune system-related conditions such as allergic rhinitis .

Scientific Research Applications

Dichlorisone acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and immune-related conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products .

Safety and Hazards

When handling Dichlorisone acetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

Dichlorisone acetate is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor (GR), a type of nuclear receptor . The glucocorticoid receptor plays a crucial role in regulating genes controlling development, metabolism, and immune response.

Mode of Action

Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, allowing it to translocate into the nucleus. Once in the nucleus, the receptor-Dichlorisone acetate complex binds to specific DNA sequences called glucocorticoid response elements (GREs), leading to changes in gene transcription .

Biochemical Pathways

The activation of the glucocorticoid receptor by this compound influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to decreased production of inflammatory mediators like cytokines and chemokines . This action is part of the body’s broader anti-inflammatory and immune response pathways.

Pharmacokinetics

It is also likely metabolized in the liver and excreted via the kidneys . The bioavailability of this compound may be influenced by factors such as the route of administration and the presence of other drugs.

Result of Action

The primary result of this compound’s action is the reduction of inflammation. By suppressing the activity of pro-inflammatory genes, this compound can decrease the production of inflammatory mediators, thereby reducing inflammation and immune responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its bioavailability and efficacy. Additionally, factors such as pH and temperature could potentially impact the stability of this compound .

Biochemical Analysis

Biochemical Properties

Dichlorisone acetate plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to glucocorticoid receptors, which are a type of nuclear receptor that regulates gene expression . This interaction leads to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, this compound affects the activity of enzymes involved in the inflammatory pathway, such as cyclooxygenase and lipoxygenase .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in immune cells, this compound suppresses the production of inflammatory cytokines and chemokines, thereby reducing inflammation . It also impacts the proliferation and differentiation of certain cell types, such as T cells and macrophages . Furthermore, this compound can alter cellular metabolism by influencing glucose uptake and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm . Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, this compound can inhibit the activity of transcription factors such as NF-κB and AP-1, which are involved in the expression of inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial for its effective use in experiments . Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation without causing significant adverse effects . At high doses, it can lead to toxic effects, such as immunosuppression and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired anti-inflammatory effect .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glucose and lipid metabolism . It interacts with enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, which are involved in gluconeogenesis . Additionally, this compound can affect lipid metabolism by influencing the expression of enzymes involved in lipolysis and lipogenesis . These interactions can lead to changes in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with transporters and binding proteins that facilitate its movement within the body . The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . Upon entering the cell, this compound binds to glucocorticoid receptors in the cytoplasm . The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression . This localization is crucial for its activity, as it allows this compound to regulate the transcription of target genes involved in inflammation and other cellular processes .

Preparation Methods

Dichlorisone acetate is typically synthesized through a reaction between dichlorisone and acetic acid. The specific reaction conditions can be adjusted based on laboratory or production needs. One common method involves reacting dichlorisone with acetic acid under controlled conditions to produce this compound . Industrial production methods may involve the use of p-toluenesulfonyl chloride in pyridine and water, yielding a high percentage of the desired product .

Chemical Reactions Analysis

Dichlorisone acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Comparison with Similar Compounds

Dichlorisone acetate is similar to other glucocorticoid corticosteroids such as prednisolone acetate and mometasone furoate. it is unique in its specific chemical structure, which includes two chlorine atoms at positions 9 and 11 of the steroid backbone. This structural feature contributes to its distinct pharmacological properties and therapeutic effects .

Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Dichlorisone acetate can be achieved through the acetylation of Dichlorisone with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Dichlorisone", "Acetic anhydride", "Catalyst (such as pyridine or sulfuric acid)", "Solvent (such as dichloromethane or chloroform)", "Drying agent (such as anhydrous magnesium sulfate)" ], "Reaction": [ "Dichlorisone is dissolved in the solvent.", "The catalyst is added to the solution.", "Acetic anhydride is slowly added to the solution with stirring.", "The reaction is allowed to proceed at room temperature for several hours.", "The mixture is then poured into water and extracted with a solvent.", "The organic layer is dried over a drying agent.", "The solvent is removed under reduced pressure to yield Dichlorisone acetate as a white solid." ] }

CAS No.

79-61-8

Molecular Formula

C23H28Cl2O5

Molecular Weight

455.4 g/mol

IUPAC Name

[2-[(9R,10S,13S,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20-,21-,22-,23-/m0/s1

InChI Key

YNNURTVKPVJVEI-HHZWQIATSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)O

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O

Appearance

Solid powder

79-61-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9 alpha,11 beta-dichloroprednisolone-21-acetate
Dermaren
dichlorisone acetate
dichlorisone-21-acetate
Dicloderm forte

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichlorisone acetate
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Dichlorisone acetate

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